![molecular formula C13H18BrN3O2 B1381362 2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate CAS No. 1823184-03-7](/img/structure/B1381362.png)
2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate
Descripción general
Descripción
2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate (2-BPAE) is an organic compound belonging to the class of pyridine derivatives. It is a colorless, odorless, and water-soluble substance that has been studied for its potential applications in various scientific fields. 2-BPAE has been found to possess various biochemical and physiological effects, and its synthesis method has been well-documented.
Aplicaciones Científicas De Investigación
Pharmaceuticals: Antipsychotic and Antidepressant Drugs
The piperazine moiety is a common feature in pharmaceuticals due to its ability to enhance pharmacokinetic properties. Compounds with this structure have been used in antipsychotic and antidepressant drugs . The presence of the 5-bromopyridin-2-yl group could potentially influence the binding affinity to neurotransmitter receptors, making it a candidate for the development of new mental health medications.
Antibacterial Agents
Piperazine derivatives have shown promising antibacterial activity. The compound could be synthesized and tested against various bacterial strains to evaluate its efficacy as a novel antibacterial agent .
Antiparasitic Treatments
Piperazine compounds are also known for their antiparasitic properties. This particular derivative could be explored for its potential use in treating parasitic infections, expanding the arsenal of available antiparasitic drugs .
Cancer Research: Antitumor Applications
The structural features of this compound suggest potential antitumor properties. Research could focus on its ability to inhibit cancer cell proliferation and its possible use as a chemotherapeutic agent .
Neurodegenerative Diseases
Piperazine derivatives have been associated with treatments for Parkinson’s and Alzheimer’s diseases. The compound could be investigated for its neuroprotective effects and its role in modulating pathways involved in neurodegeneration .
Antidiabetic Drug Development
The versatility of piperazine derivatives extends to antidiabetic drug development. This compound could be part of a study to discover new medications that regulate blood sugar levels more effectively .
Anticoagulant Properties
Given the broad therapeutic applications of piperazine, the compound could be researched for its anticoagulant properties, which could lead to the development of safer blood-thinning medications .
Psychoactive Substance Analysis
While piperazine derivatives are beneficial, they are also used illegally as psychoactive substances. Studying this compound could provide insights into its psychoactive properties and help in the development of countermeasures against its illicit use .
Propiedades
IUPAC Name |
2-[4-(5-bromopyridin-2-yl)piperazin-1-yl]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O2/c1-11(18)19-9-8-16-4-6-17(7-5-16)13-3-2-12(14)10-15-13/h2-3,10H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTYZUXSZQZKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1CCN(CC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




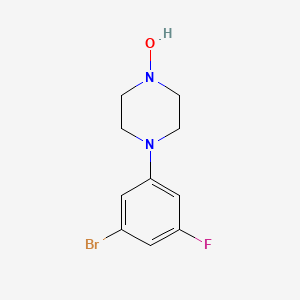

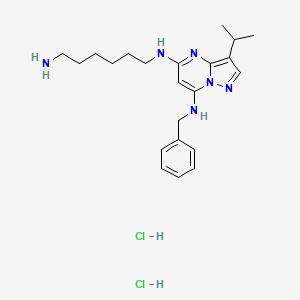
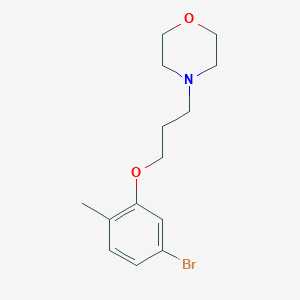
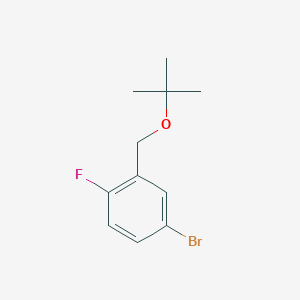

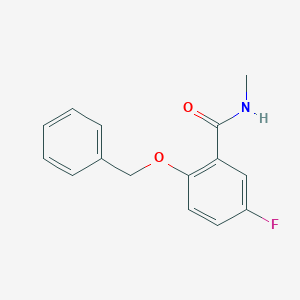
![7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1381291.png)


![5-Bromo-4-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1381294.png)

